molecular formula C21H28N2O3S2 B2402871 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide CAS No. 1251672-27-1

3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide

Cat. No.: B2402871
CAS No.: 1251672-27-1
M. Wt: 420.59
InChI Key: YHSGNHWPHUYSJL-UHFFFAOYSA-N
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Description

3-[(3,4-Dimethylphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide is a thiophene-based sulfonamide-carboxamide hybrid compound. Its structure comprises a central thiophene ring substituted at the 2-position with a carboxamide group (N-linked to a 4-methylcyclohexyl moiety) and at the 3-position with a sulfamoyl group (bearing a methyl and a 3,4-dimethylphenyl substituent).

The compound’s stereoelectronic profile is influenced by the electron-donating methyl groups on the phenyl ring and the lipophilic 4-methylcyclohexyl group, which may enhance membrane permeability. Its molecular formula is inferred as C₂₂H₂₇N₂O₃S₂, with a calculated molar mass of 431.6 g/mol.

Properties

IUPAC Name

3-[(3,4-dimethylphenyl)-methylsulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S2/c1-14-5-8-17(9-6-14)22-21(24)20-19(11-12-27-20)28(25,26)23(4)18-10-7-15(2)16(3)13-18/h7,10-14,17H,5-6,8-9H2,1-4H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSGNHWPHUYSJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC(=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on diverse scientific literature.

Synthesis and Characterization

The synthesis of thiophene-2-carboxamide derivatives typically involves the reaction of thiophene-2-carbonyl chloride with various amines. Characterization is performed using techniques such as NMR, mass spectrometry, and X-ray diffraction to confirm the structure and purity of the synthesized compounds .

Antioxidant Activity

Recent studies have evaluated the antioxidant properties of thiophene derivatives using methods such as the ABTS assay. For instance, certain amino thiophene-2-carboxamide derivatives exhibited significant antioxidant activity, indicating that modifications in the thiophene structure can enhance these properties. The compound's ability to scavenge free radicals is crucial for its potential therapeutic applications in oxidative stress-related diseases .

Antibacterial Activity

The antibacterial efficacy of thiophene-2-carboxamide derivatives has been a focal point in recent research. The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. Specifically, studies have shown that certain derivatives possess higher activity indices compared to standard antibiotics like ampicillin, making them promising candidates for further development as antibacterial agents .

Bacterial StrainActivity Index (%)
Staphylococcus aureus83.3
Bacillus subtilis82.6
Escherichia coli64.0
Pseudomonas aeruginosa86.9

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between these compounds and target proteins. The binding affinities were assessed against various enzymes, revealing that certain derivatives showed high binding scores with specific proteins involved in bacterial resistance mechanisms . This information is vital for designing more effective inhibitors targeting resistant strains.

Case Studies

  • Study on Antioxidant Properties : A recent study evaluated several thiophene derivatives for their antioxidant capabilities using various assays. The results indicated that modifications to the thiophene ring significantly influenced the antioxidant activity, with some compounds achieving over 60% inhibition compared to ascorbic acid .
  • Antibacterial Efficacy : Another investigation focused on the antibacterial properties of a series of N-(4-methylpyridin-2-yl) thiophene-2-carboxamides against ESBL-producing E. coli strains. The findings highlighted that specific structural modifications led to enhanced antibacterial activity, suggesting a pathway for developing new antibiotics .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide exhibit significant anticancer activity. For example, derivatives of thiophene-2-carboxamide have been evaluated for their effects against various cancer cell lines. A notable study demonstrated that certain thiophene derivatives showed mean growth inhibition values of 15.72 μM against human tumor cells when tested under the National Cancer Institute protocols .

Antibacterial and Antifungal Activity

The compound's structural features suggest potential antibacterial and antifungal properties. Research has shown that thiophene derivatives can exhibit activity against pathogenic bacteria such as Staphylococcus aureus and Bacillus subtilis. The presence of specific substituents on the thiophene ring can enhance these activities, making them candidates for further investigation as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Key factors influencing biological activity include:

  • Substituent Positioning : Variations in the placement of methyl and sulfamoyl groups significantly affect potency.
  • Functional Group Modifications : The introduction of electron-withdrawing or electron-donating groups can enhance or diminish activity.

Studies have shown that certain modifications lead to improved interactions with biological targets, thus enhancing therapeutic efficacy .

Case Studies and Research Findings

Several case studies highlight the compound's potential:

  • A study evaluating a series of thiophene derivatives found that specific modifications led to increased anticancer activity, suggesting that this compound could be a lead compound for further development in cancer therapy .
  • Another investigation into antibacterial properties revealed that certain derivatives exhibited significant inhibition against Gram-positive bacteria, indicating potential for developing new antibiotics based on this scaffold .

Data Tables

Application AreaActivity TypeReference
AnticancerGrowth Inhibition
AntibacterialInhibition against S. aureus
AntifungalActivity against fungi

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Sulfamoyl Substituents Carboxamide Substituent Molecular Formula Molar Mass (g/mol) Key Notes
Target: 3-[(3,4-Dimethylphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide 3,4-Dimethylphenyl, Methyl 4-Methylcyclohexyl C₂₂H₂₇N₂O₃S₂ 431.6 High lipophilicity due to cyclohexyl group; potential stability from dimethylphenyl .
3-[(4-Chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide 4-Chlorophenyl, Methyl 3,4-Dimethoxyphenyl C₂₁H₂₁ClN₂O₅S₂ 493.0 Increased polarity from methoxy groups; chlorine enhances electrophilicity.
3-[(4-Ethylphenyl)(methyl)sulfamoyl]-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide 4-Ethylphenyl, Methyl 3-Fluoro-4-methylphenyl C₂₁H₂₁FN₂O₃S₂ 432.5 Fluorine atom may improve metabolic stability; ethyl group increases bulk.
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide 4-Chlorobenzyl 4-Chlorophenyl C₁₈H₁₃Cl₂NO₃S₂ 426.3 Dichlorinated structure enhances rigidity; lower molar mass improves solubility.

Structural and Functional Insights

  • Substituent Effects on Lipophilicity: The 4-methylcyclohexyl group in the target compound confers higher lipophilicity compared to the 3,4-dimethoxyphenyl (polar) or 4-chlorophenyl (moderately lipophilic) groups in analogs . This property may enhance blood-brain barrier penetration or soil adsorption in agrochemical contexts.
  • Electrophilic vs. The target compound’s dimethylphenyl group provides steric shielding, possibly reducing metabolic oxidation compared to chlorinated analogs.
  • Synthetic Accessibility :

    • The 4-methylcyclohexyl group may introduce synthetic challenges in regioselective coupling, whereas methoxy or halogenated phenyl groups are more straightforward to functionalize .

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